molecular formula C9H20N2O4S B12520416 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid CAS No. 819863-55-3

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid

Katalognummer: B12520416
CAS-Nummer: 819863-55-3
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: NJFBAMSKPGHQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group, a secondary amine, and a primary amide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbutylamine with a sulfonic acid derivative under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.

Wissenschaftliche Forschungsanwendungen

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes and other proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid
  • 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonate
  • 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

819863-55-3

Molekularformel

C9H20N2O4S

Molekulargewicht

252.33 g/mol

IUPAC-Name

3-[(2-carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C9H20N2O4S/c1-7(2)8(9(10)12)6-11-4-3-5-16(13,14)15/h7-8,11H,3-6H2,1-2H3,(H2,10,12)(H,13,14,15)

InChI-Schlüssel

NJFBAMSKPGHQCL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CNCCCS(=O)(=O)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.